2-(6-Phenyl-pyridazin-3-ylsulfanyl)-acetamide
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Description
Synthesis Analysis
While the specific synthesis process for “2-(6-Phenylpyridazin-3-yl)sulfanylacetamide” is not directly available, related compounds such as 2-substituted-4-aryl-6-phenylpyridazin-3 (2H)-ones have been synthesized and evaluated for their anti-inflammatory and analgesic activities . The structures of these synthesized compounds were confirmed based on spectral data and elemental analysis .Scientific Research Applications
1. Glutaminase Inhibition and Cancer Therapeutics
2-(6-Phenylpyridazin-3-yl)sulfanylacetamide analogs, such as those described in a study by Shukla et al. (2012), have been investigated for their potential as glutaminase inhibitors. Glutaminase is a key enzyme in cancer metabolism, and its inhibition can attenuate the growth of certain cancer cells, such as lymphoma B cells, both in vitro and in mouse xenograft models (Shukla et al., 2012).
2. Acetylcholinesterase Inhibition
Another area of research involves derivatives of 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide as acetylcholinesterase (AChE) inhibitors. Contreras et al. (2001) investigated a series of these derivatives, finding that certain modifications to the molecule enhanced its inhibitory activity against AChE, a key target in Alzheimer's disease and other neurological disorders (Contreras et al., 2001).
3. Anti-Inflammatory and Analgesic Properties
Sharma and Bansal (2016) synthesized new derivatives of 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide and evaluated them for anti-inflammatory and analgesic activities. They identified compounds with significant selectivity for the COX-2 enzyme, indicating potential for developing safer anti-inflammatory drugs (Sharma & Bansal, 2016).
4. Anticancer Activity
Further research into the anticancer properties of derivatives of 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide has been conducted. Zyabrev et al. (2022) synthesized a series of derivatives and found that some exhibited significant anticancer activity against specific cancer cell lines, suggesting potential for future cancer therapies (Zyabrev et al., 2022).
5. Pharmaceutical Applications
The compound and its derivatives have also been explored for various pharmaceutical applications. Studies like those by Farzaliyev et al. (2020) have delved into the synthesis of sulfur- and nitrogen-containing derivatives, assessing their physiological properties and potential as pharmaceutical compounds (Farzaliyev et al., 2020).
6. Antimicrobial and Hemolytic Agents
Compounds derived from 2-(6-Phenylpyridazin-3-yl)sulfanylacetamide have been synthesized and evaluated for their antimicrobial and hemolytic activities. Rehman et al. (2016) reported on a series of N-substituted derivatives and their efficacy against various microbial species, highlighting the potential of these compounds in antimicrobial applications (Rehman et al., 2016).
7. Antiviral Properties
In the context of viral diseases, the compound's derivatives have been explored for their antiviral properties. For example, a study by Mary et al. (2020) synthesized and characterized a molecule with potential antiviral activity against SARS-CoV-2, the virus responsible for COVID-19 (Mary et al., 2020).
Properties
IUPAC Name |
2-(6-phenylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11(16)8-17-12-7-6-10(14-15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESJHYQKMNZLTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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